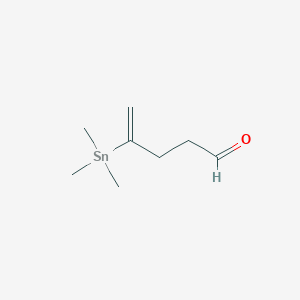
4-(Trimethylstannyl)pent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylstannyl)pent-4-enal is an organotin compound characterized by the presence of a trimethylstannyl group attached to a pent-4-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)pent-4-enal typically involves the reaction of an appropriate pent-4-enal precursor with a trimethylstannyl reagent. One common method is the addition of trimethylstannyl chloride to a pent-4-enal compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylstannyl)pent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or organometallic reagents can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: Formation of 4-(Trimethylstannyl)pent-4-enoic acid.
Reduction: Formation of 4-(Trimethylstannyl)pent-4-enol.
Substitution: Formation of various substituted pent-4-enal derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trimethylstannyl)pent-4-enal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)pent-4-enal involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)pent-4-enal: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-(Trimethylgermyl)pent-4-enal: Contains a trimethylgermyl group, offering different reactivity and properties.
4-(Trimethylplumbyl)pent-4-enal: Features a trimethylplumbyl group, which can lead to unique chemical behavior.
Uniqueness
4-(Trimethylstannyl)pent-4-enal is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and coordination properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
119648-89-4 |
|---|---|
Molecular Formula |
C8H16OSn |
Molecular Weight |
246.92 g/mol |
IUPAC Name |
4-trimethylstannylpent-4-enal |
InChI |
InChI=1S/C5H7O.3CH3.Sn/c1-2-3-4-5-6;;;;/h5H,1,3-4H2;3*1H3; |
InChI Key |
PMVQEHVTVAVBIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
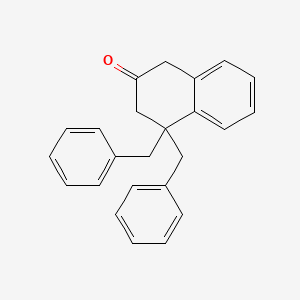
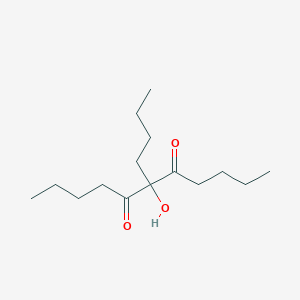
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)

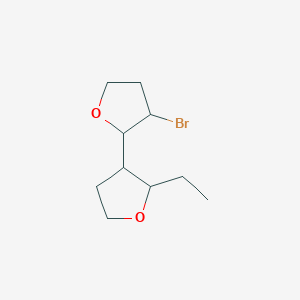
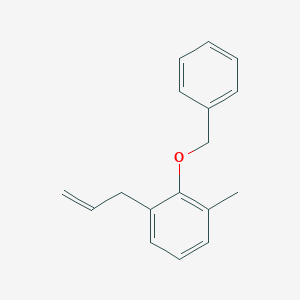

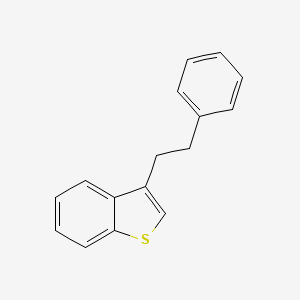
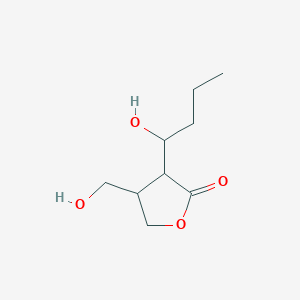
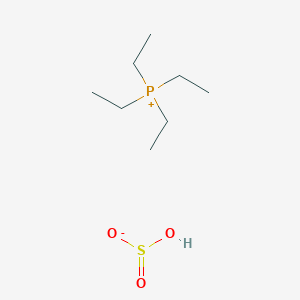

![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

